molecular formula C14H13FO2 B14039057 6-(Benzyloxy)-2-fluoro-3-methylphenol

6-(Benzyloxy)-2-fluoro-3-methylphenol

Cat. No.: B14039057
M. Wt: 232.25 g/mol
InChI Key: VMKPWZGBMJKMCR-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-fluoro-3-methylphenol is a substituted phenolic compound featuring a benzene ring with the following substituents:

  • Hydroxyl group (-OH) at position 1 (phenolic core).
  • Fluoro (-F) at position 2.
  • Methyl (-CH₃) at position 3.
  • Benzyloxy (-OCH₂C₆H₅) at position 6.

The molecular formula is C₁₄H₁₃FO₂, with a molar mass of 244.25 g/mol.

Properties

Molecular Formula

C14H13FO2

Molecular Weight

232.25 g/mol

IUPAC Name

2-fluoro-3-methyl-6-phenylmethoxyphenol

InChI

InChI=1S/C14H13FO2/c1-10-7-8-12(14(16)13(10)15)17-9-11-5-3-2-4-6-11/h2-8,16H,9H2,1H3

InChI Key

VMKPWZGBMJKMCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-fluoro-3-methylphenol typically involves multiple steps. One common method includes the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. These processes often utilize continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2-fluoro-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Benzyloxy)-2-fluoro-3-methylphenol is an organic compound with a benzyloxy group, a fluorine atom, and a methyl group attached to a phenol ring. It is valued for its potential biological activities, which include antimicrobial and antioxidant properties.

Scientific Research Applications

This compound is used in a variety of scientific research applications:

  • Chemistry It serves as an intermediate in creating more complex organic molecules.
  • Biology The compound is studied for its potential biological activities, including its antimicrobial and antioxidant properties.
  • Medicine There is ongoing research into its potential therapeutic uses, especially in the creation of new medications.
  • Industry It is used to make different chemical products, like medicines and agrochemicals.

Research has shown that this compound has several significant biological activities:

  • Antimicrobial Activity Similar compounds have demonstrated effectiveness against a variety of bacterial strains, suggesting potential uses for treating infections.
  • Antioxidant Activity The substance may have antioxidant qualities because it inhibits oxidative stress routes.
  • Enzyme Inhibition It has the ability to change how enzymes behave, particularly those involved in metabolic processes, which could lead to therapeutic uses for diseases linked to oxidative stress.

Case Studies

  • Antimicrobial Efficacy A study assessed the antimicrobial capabilities of similar substances and discovered that this one had substantial action against Staphylococcus aureus and Escherichia coli, suggesting that it might be used to create novel antibacterial medicines.
  • Oxidative Stress Modulation According to in vitro research, the compound efficiently lowered reactive oxygen species (ROS) levels in human cell lines, demonstrating its function as an antioxidant. The inhibition of important enzymes involved in ROS production was part of the mechanism, which emphasized its therapeutic promise in disorders connected to oxidative stress.
  • Enzyme Interaction Studies Binding affinity assays revealed that this chemical has a strong affinity for particular metabolic enzymes, which might result in its usage in the development of drugs for illnesses such as cancer and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-fluoro-3-methylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Key Differences
6-(Benzyloxy)-2-fluoro-3-methylphenol Not explicitly listed C₁₄H₁₃FO₂ -OH, -F, -CH₃, -OCH₂C₆H₅ Phenolic core; benzyloxy group
6-Bromo-2-fluoro-3-methylbenzaldehyde 1114809-22-1 C₈H₆BrFO -CHO (aldehyde), -F, -CH₃, -Br Bromo instead of benzyloxy; aldehyde group
(3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol 2432849-16-4 C₁₄H₁₂BrFO₂ -CH₂OH (hydroxymethyl), -Br, -F, -OCH₂C₆H₅ Bromo instead of methyl; hydroxymethyl group
3-(3-Fluoro-6-methoxyphenyl)benzaldehyde 1178297-54-5 C₁₄H₁₁FO₂ -CHO, -F, -OCH₃ Methoxy instead of benzyloxy; aldehyde group
2-Fluorophenol 367-12-4 C₆H₅FO -OH, -F Simplest analog; lacks methyl/benzyloxy

Physical and Chemical Properties

  • Boiling Points: Benzaldehyde derivatives (e.g., 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde) exhibit higher predicted boiling points (~364.9°C ) compared to methoxy analogs (~343.7°C ), likely due to increased molecular weight and reduced polarity. The phenolic hydroxyl group in this compound may further elevate boiling points via hydrogen bonding.
  • Density : Benzyloxy-substituted compounds show densities around 1.18–1.19 g/cm³ , consistent with aromatic substituents.
  • Reactivity: The phenolic -OH group enhances acidity (pKa ~10) compared to aldehyde or hydroxymethyl analogs. Benzyloxy groups act as protecting groups, enabling selective deprotection in synthetic routes .

Biological Activity

6-(Benzyloxy)-2-fluoro-3-methylphenol is a compound of interest due to its potential biological activities, including antimicrobial and antioxidant properties. This article reviews various studies on its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound features a benzyloxy group and a fluorine atom, which influence its lipophilicity and metabolic stability. The presence of the fluorine atom enhances the compound's ability to interact with biological targets, potentially improving its efficacy as a therapeutic agent.

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. It has been shown to inhibit certain enzymes involved in oxidative stress, leading to antioxidant effects. The benzyloxy group enhances binding affinity to molecular targets, while the fluorine atom contributes to metabolic stability .

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Antioxidant Activity : The compound may inhibit oxidative stress pathways, showcasing its antioxidant properties .
  • Enzyme Inhibition : It can modulate enzyme activity, particularly those involved in metabolic processes, which could lead to therapeutic applications in diseases related to oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against various bacterial strains
AntioxidantInhibits oxidative stress enzymes
Enzyme InhibitionModulates activity of specific metabolic enzymes

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of structurally similar compounds and found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. This suggests its potential use in developing new antibacterial agents.
  • Oxidative Stress Modulation : In vitro studies demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in human cell lines, indicating its role as an antioxidant. The mechanism involved the inhibition of key enzymes responsible for ROS production, highlighting its therapeutic potential in oxidative stress-related diseases .
  • Enzyme Interaction Studies : Binding affinity assays showed that this compound has a strong affinity for certain metabolic enzymes, which could lead to its application in drug development for conditions like cancer and neurodegenerative diseases .

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